cyclohexyl hexanoate chemical properties and structure
cyclohexyl hexanoate chemical properties and structure
An In-depth Technical Guide to Cyclohexyl Hexanoate
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of cyclohexyl hexanoate, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
Cyclohexyl hexanoate (CAS No. 6243-10-3) is an ester formed from the condensation of cyclohexanol and hexanoic acid.[1] It is typically a colorless to pale yellow liquid characterized by a fruity odor, which has led to its use in the fragrance and flavoring industries.[1] Structurally, it consists of a cyclohexyl group attached to the oxygen of the carboxylate group of hexanoate. Its non-polar nature dictates its solubility primarily in organic solvents with limited aqueous solubility.[1][2]
Chemical Structure
The chemical structure of cyclohexyl hexanoate is fundamental to its physical and chemical properties. The ester linkage is susceptible to hydrolysis under acidic or basic conditions.[1]
Caption: 2D structure of cyclohexyl hexanoate.
Physicochemical Properties
A summary of the key physicochemical properties of cyclohexyl hexanoate is presented in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | cyclohexyl hexanoate[3] |
| Synonyms | Cyclohexyl caproate, Hexanoic acid, cyclohexyl ester[1][2][3][4] |
| CAS Number | 6243-10-3[1][2][3] |
| Molecular Formula | C12H22O2[1][2][3][4] |
| SMILES | CCCCCC(=O)OC1CCCCC1[2][3] |
| InChI | InChI=1S/C12H22O2/c1-2-3-5-10-12(13)14-11-8-6-4-7-9-11/h11H,2-10H2,1H3[3] |
| InChIKey | DTNOERNOMHQUCN-UHFFFAOYSA-N[3][4] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 198.30 g/mol [2][3] |
| Appearance | Colorless to pale yellow liquid[1] |
| Odor | Fruity, pineapple, sweet, apple[2] |
| Boiling Point | 258 °C (estimated)[2], 267.8 °C at 760 mmHg[4] |
| Density | 0.995 g/cm³[4] |
| Flash Point | 99.9 °C[4] |
| Vapor Pressure | 0.0129 hPa @ 20°C (estimated), 0.0213 hPa @ 25°C (estimated)[2] |
| Refractive Index | 1.446[5] |
| XLogP3-AA | 3.8[2][3] |
Table 3: Solubility Data
| Solvent | Solubility (g/L) at 25°C |
| Water | 0.15[2] |
| Ethanol | 3425.38[2] |
| Methanol | 3052.65[2] |
| Isopropanol | 2911.67[2] |
Experimental Protocols
Synthesis of Cyclohexyl Hexanoate via Fischer Esterification
This protocol describes a general method for the synthesis of cyclohexyl hexanoate from cyclohexanol and hexanoic acid using an acid catalyst.
Materials:
-
Cyclohexanol
-
Hexanoic acid
-
Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Organic solvent (e.g., diethyl ether, ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Drying tube
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanol (1.0 equivalent), hexanoic acid (1.2 equivalents), and a catalytic amount of a strong acid (e.g., 5 mol% sulfuric acid).
-
Heat the reaction mixture to reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude cyclohexyl hexanoate.
-
Purify the crude product by vacuum distillation or column chromatography to yield the pure ester.
Caption: Experimental workflow for the synthesis of cyclohexyl hexanoate.
Hydrolysis of Cyclohexyl Hexanoate
This protocol outlines the acid-catalyzed hydrolysis of cyclohexyl hexanoate back to its constituent alcohol and carboxylic acid.[6]
Materials:
-
Cyclohexyl hexanoate
-
Strong acid catalyst (e.g., sulfuric acid, hydrochloric acid)
-
Water
-
Organic solvent (e.g., diethyl ether)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask fitted with a reflux condenser, add cyclohexyl hexanoate (1 equivalent) and a large excess of water (10-20 equivalents).[6]
-
Carefully add a catalytic amount of a strong acid (e.g., 10 mol% H₂SO₄).[6]
-
Heat the mixture to reflux with stirring for several hours, monitoring the reaction by TLC or GC.[6]
-
After completion, cool the mixture to room temperature and extract the products with an organic solvent.[6]
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain cyclohexanol and hexanoic acid.[6]
Spectral Data
Spectroscopic data is crucial for the identification and characterization of cyclohexyl hexanoate.
Table 4: Spectroscopic Data Summary
| Technique | Key Features |
| ¹H NMR | Spectral data available from sources such as NIST.[3] |
| ¹³C NMR | Spectral data available from sources such as SpectraBase.[7] |
| IR Spectroscopy | Data available from NIST and SpectraBase, showing characteristic ester C=O and C-O stretching frequencies.[3][8][9] |
| Mass Spectrometry (GC-MS) | Electron ionization mass spectra are available, with characteristic fragmentation patterns.[3][10] |
Safety and Handling
Cyclohexyl hexanoate is considered air-sensitive.[11][12] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves and safety glasses.[12] It is important to avoid contact with skin and eyes, as well as inhalation or ingestion.[11][12] For detailed safety information, refer to the Safety Data Sheet (SDS).[11][12]
Conclusion
Cyclohexyl hexanoate is a well-characterized ester with established physical and chemical properties. Its synthesis is straightforward via Fischer esterification, and its structure can be confirmed using standard spectroscopic techniques. While its primary application is in the fragrance industry, a thorough understanding of its properties and synthesis is valuable for chemists in various fields.
References
- 1. CAS 6243-10-3: Cyclohexyl hexanoate | CymitQuimica [cymitquimica.com]
- 2. scent.vn [scent.vn]
- 3. Cyclohexyl hexanoate | C12H22O2 | CID 80388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 5. cyclohexyl hexanoate [stenutz.eu]
- 6. benchchem.com [benchchem.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Hexanoic acid, cyclohexyl ester [webbook.nist.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. Hexanoic acid, cyclohexyl ester [webbook.nist.gov]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.com [fishersci.com]
